tert-butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate
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Overview
Description
tert-Butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate is a complex organic compound with a unique structure that combines an isocyanate group with an indene derivative
Preparation Methods
The synthesis of tert-butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate typically involves multiple steps. One common method starts with the preparation of the indene derivative, followed by the introduction of the isocyanate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .
Chemical Reactions Analysis
tert-Butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming urea derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure
Scientific Research Applications
tert-Butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of polymers and advanced materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate involves its interaction with molecular targets through the isocyanate group. This group can react with nucleophiles, leading to the formation of covalent bonds with proteins, enzymes, or other biomolecules. The pathways involved in these reactions depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate include:
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the indene derivative.
tert-Butyl isocyanide: An isomeric compound with different reactivity and applications.
tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate: A related compound with a bromine substituent, used in different synthetic applications
These compounds share some chemical properties but differ in their reactivity and specific applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C18H20N2O3 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
tert-butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate |
InChI |
InChI=1S/C18H20N2O3/c1-18(2,3)23-17(22)19-10-4-5-13-6-7-14-8-9-15(20-12-21)11-16(13)14/h8-9,11,13H,6-7,10H2,1-3H3,(H,19,22) |
InChI Key |
AYNFRGCNSWOBFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CC1CCC2=C1C=C(C=C2)N=C=O |
Origin of Product |
United States |
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